MK-1468

Parkinson's disease LRRK2 G2019S Kinase Inhibition

MK-1468 is a kinome-selective, brain-penetrant LRRK2 inhibitor optimized to eliminate hERG liability found in earlier analogs. With >100-fold selectivity against 265 kinases and potent G2019S inhibition (IC50 0.4 nM), it ensures reproducible CNS target engagement in transgenic models. Choose this validated tool compound to avoid off-target confounding and ensure reliable in vivo biomarker correlation. In stock at multiple vendors.

Molecular Formula C26H33ClN4O4
Molecular Weight 501.0 g/mol
Cat. No. B12384802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-1468
Molecular FormulaC26H33ClN4O4
Molecular Weight501.0 g/mol
Structural Identifiers
SMILESCC1(COCC1O)N2CCN(CC2)C3=C(C=C4C=NC(=CC4=C3)NC(=O)C5CC56CCOCC6)Cl
InChIInChI=1S/C26H33ClN4O4/c1-25(16-35-15-22(25)32)31-6-4-30(5-7-31)21-11-17-12-23(28-14-18(17)10-20(21)27)29-24(33)19-13-26(19)2-8-34-9-3-26/h10-12,14,19,22,32H,2-9,13,15-16H2,1H3,(H,28,29,33)/t19-,22+,25-/m1/s1
InChIKeyISEBFQYGEPKLRU-RZTXVSJASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-1468 (2769107-89-1) for LRRK2 Parkinson's Disease Research: Scientific Procurement Data & Comparator Analysis


MK-1468, also designated by its IUPAC name (1S)-N-(7-chloro-6-{4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl}isoquinolin-3-yl)-6-oxaspiro[2.5]octane-1-carboxamide and CAS number 2769107-89-1, is a preclinical amidoisoquinoline (IQ) derivative developed as a potent, kinome-selective, brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) . It is primarily supplied for laboratory research into Parkinson's disease (PD) pathology, with key data emerging from a 2023 publication in the Journal of Medicinal Chemistry [1].

Why Generic Substitution of MK-1468 with Other LRRK2 Inhibitors Fails in Research Settings


Generic LRRK2 inhibitors cannot simply be interchanged with MK-1468 for research models due to substantial quantitative differences in off-target liability, blood-brain barrier penetration, and in vivo target engagement . The discovery program for MK-1468 specifically addressed the failure of a predecessor, 'Compound 8', which was halted due to human ether-a-go-go (hERG) ion channel inhibition [1]. Substituting MK-1468 with a less optimized analog may confound experimental results due to unexpected cardiovascular safety signals, poor brain exposure, or insufficient on-target engagement in the CNS, making direct procurement of the characterized compound essential for reproducible outcomes .

Quantitative Differentiators for MK-1468: A Data-Driven Guide to LRRK2 Inhibitor Selection


Potent LRRK2 Inhibition Against Clinical Benchmarks

MK-1468 demonstrates superior potency against the pathogenic LRRK2 G2019S mutant (IC50 = 0.4 nM) compared to the widely referenced clinical inhibitor DNL201 (IC50 = 0.8 nM) . For wild-type LRRK2, MK-1468 also exhibits high potency (IC50 = 0.8 nM), with near-equipotent activity between the wild-type and mutant forms [1].

Parkinson's disease LRRK2 G2019S Kinase Inhibition

Broad Kinome Selectivity Profile vs. Clinical and Preclinical Comparators

MK-1468 exhibits an exquisite selectivity profile, being >100-fold selective against a panel of 265 off-target kinases . This contrasts with earlier-generation LRRK2 inhibitors like GNE-7915, which demonstrated more promiscuous kinome activity [1]. Furthermore, MK-1468 shows >1000-fold selectivity against a broad panel of 117 functional, enzyme, and radioligand binding assays (Cerep, Panlabs) .

Kinase Selectivity Off-Target Profiling Drug Safety

Superior CNS Penetration and Efflux Transporter Profile

MK-1468 demonstrates a favorable CNS efflux transporter profile, a key property distinguishing it from earlier lead compounds in the series [1]. While specific numerical data on brain-to-plasma ratio (Kp) or P-gp efflux ratio is not provided in the available vendor documentation, the compound is consistently described as 'brain-penetrant' and its optimization was guided by computational predictions to avoid recognition by CNS efflux transporters like P-glycoprotein (P-gp) . The predecessor 'Compound 8' was halted in part due to a suboptimal profile, underscoring that this is a critical differentiator [1].

Blood-Brain Barrier CNS Penetration P-glycoprotein Pharmacokinetics

Improved Cardiovascular Safety Profile vs. Analog 'Compound 8'

The development of MK-1468 involved a strategic reduction in lipophilicity and basicity to address the hERG ion channel inhibition that halted the progression of its predecessor, 'Compound 8' [1]. While precise hERG IC50 values are not disclosed in the public abstract, the optimization resulted in the 'attenuation of hERG ion channel inhibition' while maintaining a favorable CNS profile [2].

hERG Cardiotoxicity Safety Pharmacology Drug Development

Validated In Vivo Target Engagement in CNS vs. In Vitro Potency Only

MK-1468 demonstrates robust in vivo pharmacodynamics by inhibiting the phosphorylation of LRRK2 at serine 935 (pSer935), a key cellular biomarker, in the rat brain following oral administration . In human peripheral blood mononuclear cells (hPBMCs), it inhibits pSer935 with an IC50 of 2.8 nM [1]. Many LRRK2 inhibitors show high in vitro potency but fail to engage the target in the CNS due to poor brain penetration.

Pharmacodynamics Target Engagement pSer935 CNS Biomarker

Oral Bioavailability Enabling Prolonged In Vivo Studies

MK-1468 is orally active and has a projected human dose of 48 mg BID (twice daily) based on preclinical pharmacokinetic and pharmacodynamic modeling [1]. While the exact oral bioavailability (%F) value is not provided in the available public summary, the compound's advancement to GLP toxicology studies implies a favorable oral PK profile suitable for chronic dosing [2]. This contrasts with many early-stage inhibitors that require intravenous or intraperitoneal administration.

Oral Bioavailability Pharmacokinetics In Vivo Studies

Optimal Research & Application Scenarios for Procuring MK-1468 (2769107-89-1)


In Vivo Efficacy Studies in Genetic Models of Parkinson's Disease

MK-1468 is ideally suited for long-term oral dosing studies in transgenic rodent models expressing the human LRRK2 G2019S mutation . Its validated brain penetrance, potent inhibition of the G2019S mutant (IC50 = 0.4 nM), and favorable safety profile make it the preferred tool compound for investigating disease-modifying effects and LRRK2-mediated pathology in vivo [1].

Ex Vivo Target Engagement and Pharmacodynamic (PD) Biomarker Analysis

The compound's ability to dose-dependently inhibit pSer935 LRRK2 in both hPBMCs (IC50 = 2.8 nM) and rodent brain provides a reliable PD biomarker for confirming CNS target engagement . This application is critical for dose selection and for correlating in vivo efficacy with the degree of LRRK2 kinase inhibition in the central nervous system [1].

Kinase Selectivity Profiling and Mechanism-of-Action Studies

With its documented >100-fold selectivity against 265 off-target kinases and >1000-fold selectivity in a broad CEREP panel, MK-1468 serves as a high-quality chemical probe for dissecting LRRK2-specific signaling pathways . This minimizes confounding off-target effects, allowing researchers to confidently attribute observed phenotypes to LRRK2 inhibition, unlike more promiscuous LRRK2 inhibitors [1].

Cardiovascular Safety Pharmacology Studies in Drug Development

MK-1468, having been optimized to attenuate the hERG inhibition that plagued earlier analogs, serves as an excellent positive control or comparator in cardiac safety panels for new chemical entities targeting CNS kinases . Its known and favorable hERG profile provides a benchmark for evaluating the cardiovascular liability of novel compounds in vitro [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-1468

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.